6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a piperazine moiety, which is further substituted with a tert-butylpyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridazinyl group. The final step involves the formation of the pyridine-3-carbonitrile moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate: Shares a similar piperazine and pyridine structure but differs in functional groups.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: Contains a piperazine and pyridine moiety with a boronic acid ester group.
6-(tert-Butyl)-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine: Features a piperazine and pyridine structure with a thieno[3,2-d]pyrimidine ring.
Uniqueness
6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylpyridazinyl group, in particular, may enhance its stability and binding affinity compared to similar compounds .
Properties
IUPAC Name |
6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-18(2,3)15-5-7-17(22-21-15)24-10-8-23(9-11-24)16-6-4-14(12-19)13-20-16/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAHFMZFRPHVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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